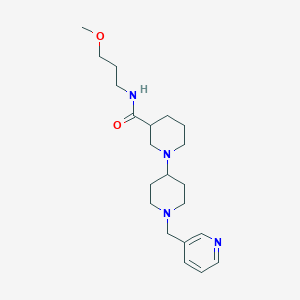
N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPBC, is a compound synthesized for scientific research purposes. MPBC is a selective antagonist for the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic and mesocortical areas of the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and cognitive function. This compound blocks the binding of dopamine to the dopamine D3 receptor, which leads to a decrease in dopamine signaling and a reduction in the activity of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and cognitive function. This compound has been shown to decrease the activity of dopaminergic neurons, which may lead to a reduction in drug-seeking behavior and addiction. This compound has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its selectivity for the dopamine D3 receptor, which allows for precise investigation of the role of this receptor in neurological and psychiatric disorders. The limitations of using this compound in lab experiments include its complex synthesis process, which requires expertise in organic chemistry, and its limited availability.
Orientations Futures
For the use of N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide in scientific research include investigating the potential therapeutic effects of this compound in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Further studies are needed to investigate the effects of this compound on cognitive function and memory in humans. The development of more efficient synthesis methods for this compound may also facilitate its use in future scientific research studies.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(pyridin-3-ylmethyl)piperazine with 3-chloropropyl methyl ether, followed by the reaction with 3-(bromomethyl)benzoic acid and the final step of amidation with 3-aminopropionitrile. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been used in various scientific research studies to investigate the role of the dopamine D3 receptor in neurological and psychiatric disorders. This compound has shown potential in the treatment of drug addiction, schizophrenia, and Parkinson's disease. This compound has also been used to study the effects of dopamine D3 receptor antagonists on cognitive function and memory.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-27-14-4-10-23-21(26)19-6-3-11-25(17-19)20-7-12-24(13-8-20)16-18-5-2-9-22-15-18/h2,5,9,15,19-20H,3-4,6-8,10-14,16-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQHHSYZCADOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
![4-methyl-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B5370312.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)
![2-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5370323.png)



![1-{4-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenyl}imidazolidin-2-one](/img/structure/B5370356.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5370360.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)

![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)